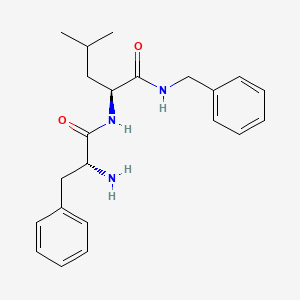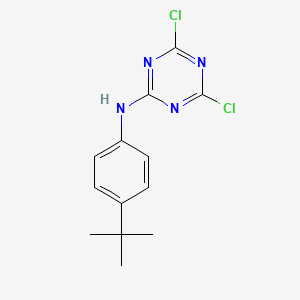
Benzoic acid--(1S)-cyclohept-2-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) is a compound that combines the structural features of benzoic acid and cyclohept-2-en-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclohept-2-en-1-ol is a cyclic alcohol with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) typically involves the reaction of benzoic acid with cyclohept-2-en-1-ol under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with cyclohept-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclohept-2-en-1-ol moiety to a single bond, forming cycloheptanol derivatives.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) can be compared with other similar compounds, such as:
Benzoic acid–cyclooct-2-en-1-ol (1/1): Similar structure but with an eight-membered ring instead of a seven-membered ring.
Benzoic acid–(1S)-cyclohex-2-en-1-ol (1/1): Similar structure but with a six-membered ring instead of a seven-membered ring.
Benzoic acid–(1S)-cyclopent-2-en-1-ol (1/1): Similar structure but with a five-membered ring instead of a seven-membered ring.
The uniqueness of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) lies in its specific ring size and the presence of both aromatic and cyclic alcohol functionalities, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
168138-96-3 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
benzoic acid;(1S)-cyclohept-2-en-1-ol |
InChI |
InChI=1S/C7H6O2.C7H12O/c8-7(9)6-4-2-1-3-5-6;8-7-5-3-1-2-4-6-7/h1-5H,(H,8,9);3,5,7-8H,1-2,4,6H2/t;7-/m.1/s1 |
InChI-Schlüssel |
KHVDWJFBVPMNQG-HMZWWLAASA-N |
Isomerische SMILES |
C1CC[C@@H](C=CC1)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1CCC(C=CC1)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)



![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)

![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)


![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)


